molecular formula C14H24N2O4 B567073 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate CAS No. 1217656-93-3

5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate

Cat. No.: B567073
CAS No.: 1217656-93-3
M. Wt: 284.35 g/mol
InChI Key: LWIRXZLYPPQKOS-HZMBPMFUSA-N
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Description

Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-tert-butyl 3a-ethyl ester, (3aR,6aR)- is a complex heterocyclic compound. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The unique structure of this compound makes it an interesting subject for research in fields such as organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[3,4-c]pyrrole derivatives typically involves multistep processes. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones are obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid . Another approach involves the addition of a pyran ring to an already existing pyrrole ring through intramolecular heterocyclization involving the O-nucleophilic center .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrrole derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like p-toluenesulfonic acid for cyclization reactions, and oxidizing agents for oxidation reactions. Conditions often involve elevated temperatures and the use of solvents like acetic anhydride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can produce various pyrrolo[3,4-c]pyrrole derivatives with different substituents .

Mechanism of Action

The mechanism of action of pyrrolo[3,4-c]pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-tert-butyl 3a-ethyl ester, (3aR,6aR)- lies in its specific substituents and stereochemistry, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

1217656-93-3

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-5-19-11(17)14-8-15-6-10(14)7-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m0/s1

InChI Key

LWIRXZLYPPQKOS-HZMBPMFUSA-N

Isomeric SMILES

CCOC(=O)[C@]12CNC[C@H]1CN(C2)C(=O)OC(C)(C)C

SMILES

CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C

Synonyms

Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-(1,1-diMethylethyl) 3a-ethyl ester, (3aR,6aR)-rel-

Origin of Product

United States

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